

# In vitro comparison of Ceftriaxone and Cefotaxime against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ceftriaxone sodium salt |           |
| Cat. No.:            | B15125923               | Get Quote |

# In Vitro Showdown: Ceftriaxone vs. Cefotaxime Against Clinical Isolates

A Comparative analysis of two stalwart cephalosporins reveals nuanced differences in their in vitro activity against a range of clinically significant bacteria. This guide synthesizes key experimental findings to offer researchers, scientists, and drug development professionals a clear perspective on their comparative performance.

Ceftriaxone and Cefotaxime, both third-generation cephalosporins, are mainstays in the treatment of serious bacterial infections. While they share a similar spectrum of activity, in vitro studies reveal subtle but significant variations in their potency against specific clinical isolates. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and methodologies, to inform research and development decisions.

### Performance Against Gram-Negative Bacilli

A multicenter, in vitro study in India provides a head-to-head comparison of Ceftriaxone and Cefotaxime against a panel of Gram-negative clinical isolates. The findings, summarized below, indicate a generally more favorable profile for Cefotaxime, particularly evident in the zone of inhibition measurements.

## Table 1: Comparative In Vitro Activity against Gram-Negative Isolates



| Organism                     | Ceftriaxone                              | Cefotaxime                            |
|------------------------------|------------------------------------------|---------------------------------------|
| Mean MIC (μg/mL)             | Mean MIC (μg/mL)                         |                                       |
| Escherichia coli             | 0.38                                     | 0.25                                  |
| Klebsiella spp.              | 0.25                                     | 0.19                                  |
| Salmonella spp.              | Not Reported                             | Not Reported                          |
| Citrobacter koseri           | Lower for Cefotaxime                     | Lower for Cefotaxime                  |
| Serratia marcescens          | Lower for Cefotaxime                     | Lower for Cefotaxime                  |
| Mean Zone of Inhibition (mm) | Mean Zone of Inhibition (mm)             |                                       |
| Escherichia coli             | Significantly smaller than<br>Cefotaxime | Significantly larger than Ceftriaxone |
| Klebsiella spp.              | Significantly smaller than<br>Cefotaxime | Significantly larger than Ceftriaxone |
| Salmonella spp.              | Significantly smaller than<br>Cefotaxime | Significantly larger than Ceftriaxone |

Data sourced from a prospective, multicenter, comparative in vitro Indian study.[1][2][3][4]

While the mean Minimum Inhibitory Concentration (MIC) values for several organisms were lower with Cefotaxime, the difference was not always statistically significant.[1][2][3][4] However, Cefotaxime produced significantly larger zones of inhibition for E. coli, Klebsiella, and Salmonella, suggesting a greater in vitro effect.[1][2][3][4] Another study focusing on Gramnegative bacilli with various resistance phenotypes found Ceftriaxone to be more active than Cefotaxime against strains not simultaneously resistant to cefamandole and cefoxitin.[5]

#### **Activity Against Gram-Positive Cocci**

The in vitro activity of these cephalosporins has also been extensively studied against key Gram-positive pathogens, most notably Streptococcus pneumoniae and Staphylococcus aureus.

#### Streptococcus pneumoniae



Studies have shown that Ceftriaxone and Cefotaxime have nearly identical in vitro activity against penicillin-susceptible and most penicillin-intermediate strains of Streptococcus pneumoniae.[6][7][8] However, some discrepancies have been noted, with surveillance data indicating that isolates may be more susceptible to Ceftriaxone than Cefotaxime in regions with high rates of penicillin-resistant S. pneumoniae (PRSP).[9][10]

A study conducted at a teaching hospital in Thailand on clinical isolates from patients with invasive pneumococcal disease provided the following MIC data:

**Table 2: In Vitro Activity against Streptococcus** 

pneumoniae

| Antibiotic  | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|-------------|-------------------|---------------|---------------|
| Ceftriaxone | ≤0.016-0.5        | 0.19          | 0.5           |
| Cefotaxime  | ≤0.016-0.5        | 0.19          | 0.5           |

Data from a study on clinical isolates from a teaching hospital in Thailand.[11][12]

Although the MIC50 and MIC90 values were identical, the study noted a trend towards lower MICs for Cefotaxime.[11][12]

#### Staphylococcus aureus

While both antibiotics are used to treat methicillin-susceptible Staphylococcus aureus (MSSA) infections, their in vitro activity can be influenced by testing conditions.[13] A study found that the mean MIC for Staphylococcus was lower for Cefotaxime compared to Ceftriaxone, although this was not statistically significant.[1][2][4]

#### The Influence of Serum Albumin

An important factor influencing the in vitro activity of these antibiotics is protein binding. Ceftriaxone is highly protein-bound (around 95%) compared to Cefotaxime (around 35%).[1][2] [3] In the presence of human serum albumin, the in vitro antimicrobial activity of Ceftriaxone has been shown to be significantly diminished compared to Cefotaxime.[14][15] This suggests that the high serum protein binding of Ceftriaxone may limit its in vivo activity.[1][2]



#### **Experimental Protocols**

The data presented in this guide is based on standard in vitro antimicrobial susceptibility testing methodologies.

#### **Minimum Inhibitory Concentration (MIC) Determination**

MIC values were determined using the Ezy MIC strip test and broth microdilution methods.[1][9]

- Inoculum Preparation: Bacterial isolates were cultured on appropriate agar media (e.g., McConkey agar, chocolate agar, and blood agar).[1] A standardized inoculum was prepared to a turbidity equivalent to a 0.5 McFarland standard.
- Strip/Plate Inoculation: The surface of the agar plate was evenly inoculated with the bacterial suspension. Ezy MIC strips, which have a predefined gradient of the antibiotic, were then placed on the agar surface. For broth microdilution, the standardized inoculum was added to wells of a microtiter plate containing serial dilutions of the antibiotics.
- Incubation: Plates were incubated under appropriate atmospheric and temperature conditions for a specified period (typically 18-24 hours).
- MIC Reading: The MIC was read as the lowest concentration of the antibiotic that completely
  inhibited visible growth of the organism. For the strip test, this is the point where the elliptical
  zone of inhibition intersects the strip.

#### **Disk Diffusion (Zone of Inhibition) Method**

The disk diffusion method was used to determine the zone of inhibition (ZoI).

- Inoculum Preparation: A standardized bacterial inoculum was prepared as described for MIC testing.
- Plate Inoculation: The bacterial suspension was uniformly streaked over the surface of a Mueller-Hinton agar plate.
- Disk Application: Paper disks impregnated with a standard concentration of Ceftriaxone or Cefotaxime were placed on the agar surface.



- Incubation: The plates were incubated under standardized conditions.
- Zone Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.

#### **Interpretation of Results**

The MIC and ZoI findings were interpreted as susceptible, intermediate, or resistant based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][16]

### Visualizing the Workflow

The following diagram illustrates the general workflow for the in vitro comparison of Ceftriaxone and Cefotaxime.





Click to download full resolution via product page

Caption: Workflow for in vitro antimicrobial susceptibility testing.



#### Conclusion

The in vitro data suggests that while Ceftriaxone and Cefotaxime have largely overlapping spectra of activity, Cefotaxime may exhibit superior in vitro potency against certain Gramnegative isolates, as evidenced by lower MICs and larger zones of inhibition.[1][2][3][4] Conversely, Ceftriaxone may have an advantage against some resistant phenotypes of Gramnegative bacilli and potentially against S. pneumoniae in areas with high penicillin resistance. [5][9][10] The significant impact of serum protein binding on the in vitro activity of Ceftriaxone is a critical consideration for researchers. These findings underscore the importance of continuous in vitro surveillance and head-to-head comparative studies to guide the development of new antimicrobial strategies and to optimize the use of existing agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Cefotaxime Versus Ceftriaxone: A Comprehensive Comparative Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [In-vitro activity of ceftriaxone on Gram-negative bacilli with various resistance phenotypes to cephalosporins. Comparison with cefotaxime, cefmenoxime, moxalactam, ceftazidime] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activities of cefotaxime, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activities of cefotaxime, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. researchgate.net [researchgate.net]
- 10. Differences Between Ceftriaxone and Cefotaxime: Microbiological Inconsistencies | Semantic Scholar [semanticscholar.org]
- 11. "The susceptibility of penicillin, ceftriaxone, and cefotaxime against " by Jantima Traipattanakul, Sudaluck Thunyaharn et al. [digital.car.chula.ac.th]
- 12. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 13. szu.gov.cz [szu.gov.cz]
- 14. Antimicrobial activity of ceftriaxone compared with cefotaxime in the presence of serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. An In Vitro Susceptibility Study of Cefotaxime-Sulbactam on Clinical Bacterial Isolates From Various Regions in India: A Comparison With Ceftriaxone-Sulbactam PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro comparison of Ceftriaxone and Cefotaxime against clinical isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125923#in-vitro-comparison-of-ceftriaxone-and-cefotaxime-against-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com